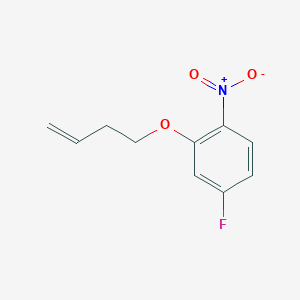

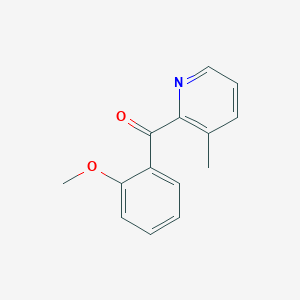

2-(2-Methoxybenzoyl)-3-methylpyridine

説明

“2-Methoxybenzoyl chloride” is a chemical compound with the linear formula CH3OC6H4COCl . It has a molecular weight of 170.59 .

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxybenzoyl)-3-methylpyridine” were not found, “2-Methoxybenzoyl chloride” has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .

Molecular Structure Analysis

The molecular structure of “2-Methoxybenzoyl chloride” is represented by the SMILES string COc1ccccc1C(Cl)=O . The InChI is 1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 .

Physical And Chemical Properties Analysis

“2-Methoxybenzoyl chloride” has a refractive index n20/D of 1.572 (lit.), a boiling point of 128-129 °C/8 mmHg (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .

科学的研究の応用

1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities

- Summary of Application: This research involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized and their structures were determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

2. Preparation of 2-Methoxybenzoyl-Ferrocene

- Summary of Application: This research involves the preparation of 2-methoxybenzoyl-ferrocene through a Friedel Crafts reaction with ferrocene .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, Friedel Crafts reactions involve the use of a Lewis acid catalyst, such as aluminum chloride, in an anhydrous solvent .

- Results or Outcomes: The outcome of the reaction is the formation of 2-methoxybenzoyl-ferrocene .

3. Preparation of 2-Methoxybenzoyl Chloride

- Summary of Application: This research involves the preparation of 2-methoxybenzoyl chloride . This compound is a key intermediate in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, the preparation of acyl chlorides involves the reaction of a carboxylic acid with thionyl chloride .

- Results or Outcomes: The outcome of the reaction is the formation of 2-methoxybenzoyl chloride .

Safety And Hazards

特性

IUPAC Name |

(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCZFSZYUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzoyl)-3-methylpyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)